N-(2,4-difluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O3S/c1-24-17(21-22-23-24)29-9-11-6-14(26)15(28-2)7-25(11)8-16(27)20-13-4-3-10(18)5-12(13)19/h3-7H,8-9H2,1-2H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGNIKYUKLFYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Aromatic Rings : The presence of a difluorophenyl group enhances lipophilicity and potential bioactivity.
- Pyridine Derivative : The pyridinone moiety contributes to its interaction with biological targets.
- Tetrazole Group : This functional group is known for its role in enhancing pharmacological properties.
Biological Activity Overview
Research into the biological activity of this compound indicates several key areas of interest:
1. Antioxidant Activity
Studies have shown that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives with hydroxyl or methoxy groups have been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress . This activity can be crucial in preventing cellular damage associated with various diseases, including diabetes and neurodegenerative disorders.
2. Inhibition of Aldose Reductase
The compound has been investigated for its ability to inhibit aldose reductase (ALR2), an enzyme implicated in the complications of diabetes due to its role in the polyol pathway. Inhibitors of ALR2 can prevent the accumulation of sorbitol and fructose, which are toxic at elevated levels. Preliminary studies suggest that this compound may exhibit submicromolar inhibitory activity against ALR2 .
3. Anti-inflammatory Potential
Given its structural characteristics, the compound is hypothesized to modulate inflammatory pathways. Compounds similar in structure have been reported to influence cytokine production and reduce inflammation markers in various models . This suggests potential therapeutic applications in inflammatory diseases.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activities of related compounds, providing insights into the potential efficacy of this compound:
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Free Radical Scavenging : The presence of electron-rich groups allows for effective neutralization of reactive oxygen species (ROS).
- Enzyme Inhibition : The structural features may facilitate binding to active sites on enzymes like ALR2, thereby inhibiting their activity.
- Modulation of Signaling Pathways : It may influence signaling cascades involved in inflammation and cellular stress responses.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a difluorophenyl group, a methoxy moiety, and a tetrazole derivative. The synthesis typically involves multi-step organic reactions, including the formation of the pyridinone core and subsequent modifications to introduce the difluorophenyl and methoxy groups. The synthetic pathways are crucial for optimizing yield and purity for further biological evaluation.
Antimicrobial Properties
Research has indicated that compounds similar to N-(2,4-difluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyridinones can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Preliminary studies have demonstrated that related compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. This positions this compound as a candidate for treating inflammatory diseases .
Anticancer Activity
Emerging research highlights the anticancer potential of this compound class. It has been observed that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways, suggesting its utility in cancer therapy .
Synthesis and Characterization
A study focused on synthesizing this compound reported successful characterization using techniques like NMR and mass spectrometry. The results confirmed the expected molecular structure and purity levels suitable for biological testing .
In Vivo Studies
In vivo experiments involving animal models have demonstrated that the compound exhibits significant anti-inflammatory effects comparable to established NSAIDs (non-steroidal anti-inflammatory drugs). These findings support further clinical exploration as a novel therapeutic agent for chronic inflammatory conditions .
Chemical Reactions Analysis
Tetrazole Formation
The 1-methyl-1H-tetrazol-5-yl group is a critical component. Its synthesis typically involves:
-
Cycloaddition : A [3 + 2] cycloaddition between an alkyne and sodium azide in the presence of copper(I) catalysts (e.g., CuI or CuSO₄) .
-
Methylation : Subsequent methylation of the tetrazole’s NH group using methyl iodide or dimethyl sulfate under basic conditions.
Table 1: Tetrazole Synthesis Steps
| Reaction Step | Reagents/Conditions | Key Products |
|---|---|---|
| Cycloaddition | Alkyne, NaN₃, CuSO₄, NH₃·H₂O | 1H-Tetrazole |
| Methylation | CH₃I, K₂CO₃, DMF | 1-Methyltetrazole |
Thioether Formation
The sulfur linkage between the tetrazole and methyl group is likely formed via:
-
Nucleophilic Substitution : Displacement of a halide (e.g., bromide) by a thiolate ion (R-S⁻) in a polar aprotic solvent like DMF .
-
Coupling Reactions : Use of thioether-forming reagents (e.g., Lawesson’s reagent) under controlled conditions.
Table 2: Thioether Synthesis
| Reaction Step | Reagents/Conditions | Key Products |
|---|---|---|
| Thiolation | R-SH, K₂CO₃, DMF | Thioether |
Pyridone Ring Formation
The 4-oxopyridin-1(4H)-yl moiety is synthesized through:
-
Cyclization : Condensation of a β-keto ester with an amine (e.g., via Claisen-Schmidt condensation) to form the pyridone core .
-
Methoxylation : Introduction of the methoxy group via O-methylation of a hydroxyl intermediate using methylating agents (e.g., CH₃I).
Table 3: Pyridone Ring Synthesis
| Reaction Step | Reagents/Conditions | Key Products |
|---|---|---|
| Cyclization | β-Keto ester, amine, reflux | Pyridone core |
| Methoxylation | CH₃I, K₂CO₃, DMF | 5-Methoxypyridone |
Acetamide Bond Formation
The difluorophenyl acetamide linkage is formed by:
-
Amide Coupling : Reaction of a carboxylic acid (e.g., acetic acid) with the pyridone’s amine using coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA).
-
Substitution : Direct nucleophilic attack of the pyridone’s amine on an activated acyl group (e.g., acid chloride) .
Table 4: Acetamide Synthesis
| Reaction Step | Reagents/Conditions | Key Products |
|---|---|---|
| Coupling | HATU, EDCI, DIPEA, DMF | Acetamide bond |
Critical Reaction Parameters
Key factors influencing reaction efficiency include:
-
Temperature : Controlled heating (e.g., reflux at 80–120°C) to optimize reaction rates while avoiding decomposition .
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) for coupling reactions and nucleophilic substitutions .
-
Catalyst Selection : Use of transition metal catalysts (e.g., CuSO₄ for cycloadditions) or coupling agents (e.g., HATU) .
Potential Reaction Challenges
-
Regioselectivity : Ensuring correct substitution patterns during pyridone cyclization .
-
Stability : Tetrazole rings are sensitive to acidic or basic conditions, requiring mild reaction environments .
-
Purification : Multi-step synthesis necessitates rigorous purification (e.g., column chromatography) to isolate the final product.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Pyridinone vs. Pyridazinone and Thiazole Derivatives
- Target Compound: The pyridinone ring (4-oxopyridin-1(4H)-yl) provides a planar, electron-rich system, with the methoxy group enhancing solubility and the tetrazolylthio moiety contributing to hydrogen bonding and metabolic stability .
- N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxo[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (): Replaces pyridinone with a pyridazinone-thiazolo fused system.
- 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c) (): Features a thiazole ring instead of pyridinone. The absence of a ketone group reduces polarity, but the 5-methyl-4-phenylthiazol group enhances hydrophobic interactions, contributing to its selective cytotoxicity (IC₅₀ = 23.30 µM against A549 cells) .
Substituent Variations
- Fluorophenyl vs. Chlorophenyl and Thiophenyl: The 2,4-difluorophenyl group in the target compound offers balanced lipophilicity and metabolic resistance compared to 4-chlorophenyl () or thiophenyl () substituents, which may exhibit higher reactivity or toxicity .
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s methoxy group improves aqueous solubility compared to methyl or chloro substituents in analogs .
- Higher LogP values in thiophenyl/triazole derivatives () suggest increased membrane permeability but risk of off-target binding .
Anticancer Activity
- 4c (): Demonstrates high selectivity for A549 lung adenocarcinoma cells (IC₅₀ = 23.30 µM) with minimal toxicity to NIH/3T3 normal cells (IC₅₀ > 1000 µM). Apoptosis induction (28%) is attributed to the tetrazolylthio group’s interaction with cysteine proteases .
- The pyridinone core may enhance DNA intercalation compared to thiazole-based analogs.
Antibacterial and Antioxidant Activity
- N-[(4E)-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamides (): Exhibit moderate antibacterial activity (MIC = 16–64 µg/mL) and significant antioxidant capacity (IC₅₀ = 12–18 µM in DPPH assay). The target compound’s lack of imidazolone and thiazole groups may limit similar activity .
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis typically involves nucleophilic substitution and coupling reactions. For example, the tetrazole-thioether moiety can be introduced via reaction of 1-methyl-1H-tetrazole-5-thiol with a chloromethylpyridone intermediate in the presence of potassium carbonate as a base. The final acetamide linkage is formed by coupling 2-(4-oxopyridinyl)acetic acid derivatives with 2,4-difluoroaniline using carbodiimide-based coupling agents .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR : - and -NMR are essential to confirm the connectivity of the difluorophenyl, tetrazole-thioether, and pyridone moieties. Aromatic proton signals in the 6.5–8.5 ppm range and fluorine coupling patterns are diagnostic .
- X-ray crystallography : Resolves structural ambiguities, such as tautomerism in the pyridone ring or conformation of the tetrazole-thioether group .
- HRMS : Validates molecular formula and purity .
Q. How is reaction progress monitored during synthesis?
Thin-layer chromatography (TLC) with ethyl acetate/hexane gradients is commonly used to track intermediates. For final purification, column chromatography (silica gel) or recrystallization from ethanol/water mixtures is employed .
Advanced Research Questions
Q. How can the coupling reaction yield be optimized?
- Solvent choice : Dimethylformamide (DMF) enhances solubility of polar intermediates compared to THF, improving reaction homogeneity .
- Catalyst : Use of 4-dimethylaminopyridine (DMAP) with carbodiimides (e.g., DCC) reduces side reactions during acetamide bond formation .
- Temperature : Reactions performed at 0–5°C minimize thermal degradation of the tetrazole group .
Q. How to address discrepancies in 1H^1H1H-NMR data for the pyridone ring?
The pyridone ring exhibits keto-enol tautomerism, leading to variable chemical shifts. Locking the tautomeric form via deuteration (e.g., DO exchange) or low-temperature NMR (e.g., 200 K in DMSO-d) stabilizes the dominant form for consistent analysis .
Q. What strategies mitigate oxidative degradation of the tetrazole-thioether moiety?
Q. How to assess in vitro metabolic stability?
Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Phase I metabolites (e.g., demethylation of the methoxy group or oxidation of the tetrazole) are identified using high-resolution mass spectrometry .
Q. What computational methods predict target binding interactions?
Molecular docking (AutoDock Vina) against homology models of COX-1/2 or kinase domains can identify potential binding pockets. The tetrazole-thioether group often participates in hydrophobic interactions, while the acetamide forms hydrogen bonds with catalytic residues .
Q. How to design analogs with improved solubility?
Q. How to resolve contradictions in biological activity across cell lines?
Variations in cell permeability (e.g., P-glycoprotein expression) or metabolic enzyme activity (e.g., CYP3A4) can lead to inconsistent IC values. Use transporter inhibitors (e.g., verapamil) or isogenic cell lines to isolate confounding factors .
Methodological Notes
- Synthetic Optimization : Cross-reference yields from alternative routes (e.g., Ullmann coupling vs. nucleophilic substitution) to identify scalable protocols .
- Data Reproducibility : Validate spectral data against synthetic intermediates (e.g., isolated pyridone precursor) to confirm structural assignments .
- Biological Assays : Include positive controls (e.g., celecoxib for COX inhibition) to benchmark activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
